(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine
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Overview
Description
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with appropriate phosphine reagents under controlled conditions.
Chiral Resolution: The chiral resolution of the ferrocene derivative is achieved using chiral auxiliaries or chromatographic techniques.
Phosphine Substitution: The chiral ferrocene derivative is then reacted with bis(4-methoxy-3,5-dimethylphenyl)phosphine and 2-methylphenylphosphine under inert atmosphere to obtain the final product.
Industrial Production Methods
Industrial production methods for such complex organophosphine ligands often involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize efficiency and minimize by-products.
Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, tetrahydrofuran.
Major Products Formed
Phosphine Oxides: Formed during oxidation reactions.
Reduced Phosphines: Formed during reduction reactions.
Substituted Phosphines: Formed during substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in transition metal-catalyzed reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Coordination Chemistry: Employed in the synthesis of metal complexes with unique properties.
Biology
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.
Medicine
Pharmaceuticals: Investigated for potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
Material Science: Applied in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine involves:
Coordination to Metal Centers: The phosphine ligands coordinate to metal centers, influencing the electronic and steric environment of the metal.
Catalytic Activity: The coordinated metal-ligand complex facilitates various catalytic reactions by stabilizing transition states and intermediates.
Molecular Targets and Pathways: The compound targets specific metal centers and pathways involved in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphine ligand with similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A ferrocene-based ligand with similar structural features.
Bis(diphenylphosphino)methane (dppm): Another common organophosphine ligand used in coordination chemistry.
Uniqueness
Chirality: The chiral nature of (S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine provides unique stereochemical properties that can influence the selectivity of catalytic reactions.
Functional Groups: The presence of methoxy and methyl groups on the phenyl rings can affect the electronic properties and reactivity of the ligand.
Properties
Molecular Formula |
C44H48FeO2P2 |
---|---|
Molecular Weight |
726.6 g/mol |
InChI |
InChI=1S/C39H43O2P2.C5H5.Fe/c1-25-15-10-12-18-35(25)42(36-19-13-11-16-26(36)2)31(7)34-17-14-20-37(34)43(32-21-27(3)38(40-8)28(4)22-32)33-23-29(5)39(41-9)30(6)24-33;1-2-4-5-3-1;/h10-24,31H,1-9H3;1-5H;/t31-;;/m0../s1 |
InChI Key |
WONLWQAKBNPXTQ-ATQCJDTDSA-N |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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